molecular formula C8H11ClN2O B14451398 1-(2-Amino-2-oxoethyl)-4-methylpyridin-1-ium chloride CAS No. 78572-45-9

1-(2-Amino-2-oxoethyl)-4-methylpyridin-1-ium chloride

Cat. No.: B14451398
CAS No.: 78572-45-9
M. Wt: 186.64 g/mol
InChI Key: VVDHUUAEMNVRLG-UHFFFAOYSA-N
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Description

1-(2-Amino-2-oxoethyl)-4-methylpyridin-1-ium chloride is a heterocyclic compound with the molecular formula C7H9ClN2O. This compound is characterized by the presence of a pyridinium ring substituted with an amino-oxoethyl group and a methyl group. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-2-oxoethyl)-4-methylpyridin-1-ium chloride typically involves the reaction of 4-methylpyridine with chloroacetyl chloride, followed by the addition of ammonia. The reaction is carried out in an organic solvent such as acetone or acetonitrile under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and product purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-2-oxoethyl)-4-methylpyridin-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, or reduced forms, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Amino-2-oxoethyl)-4-methylpyridin-1-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-2-oxoethyl)-4-methylpyridin-1-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-2-oxoethyl)pyridin-1-ium chloride
  • 4-Methylpyridine
  • 2-Amino-2-oxoethyl derivatives

Uniqueness

1-(2-Amino-2-oxoethyl)-4-methylpyridin-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity in certain chemical reactions and has a broader range of applications in scientific research and industry .

Properties

CAS No.

78572-45-9

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

2-(4-methylpyridin-1-ium-1-yl)acetamide;chloride

InChI

InChI=1S/C8H10N2O.ClH/c1-7-2-4-10(5-3-7)6-8(9)11;/h2-5H,6H2,1H3,(H-,9,11);1H

InChI Key

VVDHUUAEMNVRLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=[N+](C=C1)CC(=O)N.[Cl-]

Origin of Product

United States

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